4-Acetamidobenzyl chloride
Overview
Description
4-Acetamidobenzyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically relevant molecules. Although the provided papers do not directly discuss 4-Acetamidobenzyl chloride, they do provide insights into the synthesis and properties of related compounds, which can be extrapolated to understand the behavior and applications of 4-Acetamidobenzyl chloride.
Synthesis Analysis
The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, yielding good results . This method indicates that similar reductive techniques could potentially be applied to synthesize derivatives of 4-Acetamidobenzyl chloride. Additionally, acetamidomethylation reactions, as demonstrated with phenol and anisole, involve heating with N, N'-methylenediacetamide and phosphoryl chloride . These reactions result in the formation of N-substituted acetamides, suggesting that 4-Acetamidobenzyl chloride could undergo similar reactions to form various substituted acetamides.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Acetamidobenzyl chloride, such as 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, is characterized by planarity and the presence of hydrogen bonding, which contributes to the formation of supramolecular arrays . This implies that 4-Acetamidobenzyl chloride may also exhibit planarity in its structure and could participate in hydrogen bonding, affecting its reactivity and the formation of crystalline networks.
Chemical Reactions Analysis
The reactivity of benzyl chloride derivatives in the presence of sodium cyanide in dipolar aprotic solvents has been studied, leading to the formation of various by-products . This suggests that 4-Acetamidobenzyl chloride might also react in such conditions, potentially yielding nitrile derivatives. The study of these reactions can provide insights into the reactivity of 4-Acetamidobenzyl chloride under different conditions and with various reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, have been characterized, revealing details about crystal structure and conformation . These properties are crucial for understanding the behavior of 4-Acetamidobenzyl chloride in different environments, its solubility, and its potential applications in the synthesis of more complex molecules.
Scientific Research Applications
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Proteomics Research
- 4-Acetamidobenzyl chloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques.
- In proteomics, 4-Acetamidobenzyl chloride could be used in the preparation of samples, possibly as a reagent in the extraction or purification of proteins .
- The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- The outcomes of such research could include new insights into protein structures and functions, potentially leading to advances in fields such as medicine or bioengineering .
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Synthesis of Diverse Compounds
- 4-Acetamidobenzyl chloride has been used in the synthesis of diverse compounds .
- It can be used to produce other chemicals, such as 4-acetamidobenzyl alcohol and 4-acetamidobenzyl bromide .
- The synthesis typically involves reactions with other chemicals under controlled conditions .
- The outcomes of such synthesis processes would be the production of the desired compounds, which could then be used in further research or industrial applications .
properties
IUPAC Name |
N-[4-(chloromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLVANTDHUAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203245 | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzyl chloride | |
CAS RN |
54777-65-0 | |
Record name | N-[4-(Chloromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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